molecular formula C12H21NO4S B6773434 N-cyclopentyl-2-(oxolan-3-ylsulfonyl)propanamide

N-cyclopentyl-2-(oxolan-3-ylsulfonyl)propanamide

Cat. No.: B6773434
M. Wt: 275.37 g/mol
InChI Key: DZKGIWKDEDVLBX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(oxolan-3-ylsulfonyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopentyl group, an oxolan-3-ylsulfonyl group, and a propanamide group

Properties

IUPAC Name

N-cyclopentyl-2-(oxolan-3-ylsulfonyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-9(12(14)13-10-4-2-3-5-10)18(15,16)11-6-7-17-8-11/h9-11H,2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGIWKDEDVLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)S(=O)(=O)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(oxolan-3-ylsulfonyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxolan-3-ylsulfonyl group: This can be achieved by reacting oxolane with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the cyclopentyl group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.

    Formation of the propanamide group: This step involves the reaction of the intermediate product with propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(oxolan-3-ylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or amides.

Scientific Research Applications

N-cyclopentyl-2-(oxolan-3-ylsulfonyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(oxolan-3-ylsulfonyl)propanamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-(1,3-thiazol-2-ylsulfonyl)propanamide
  • N-(2-aminocyclopentyl)-N-(3,4-dichlorophenyl)propanamide

Uniqueness

N-cyclopentyl-2-(oxolan-3-ylsulfonyl)propanamide is unique due to the presence of the oxolan-3-ylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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